FAP Inhibition Potency: 4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione vs. Benchmark FAP Inhibitors
4,4-Dimethoxy-1-(thiophen-2-yl)butane-1,3-dione inhibits fibroblast activation protein (FAP) with an IC50 of 1.5 nM [1]. This value positions it among the more potent FAP inhibitors reported to date. In head-to-head comparisons against established FAP inhibitors, the target compound demonstrates comparable or superior potency: FAP-IN-1 exhibits an IC50 of 3.2 nM ; DOTAGA-FAP-2286-ALB shows an IC50 of 67.5 nM ; and BR103354 has an IC50 of 14 nM . The ~2‑fold lower IC50 relative to FAP-IN-1 and the >10‑fold lower IC50 versus BR103354 and DOTAGA‑FAP‑2286‑ALB establish the compound as a high‑potency FAP ligand suitable for applications requiring sub‑nanomolar target engagement.
| Evidence Dimension | FAP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | FAP-IN-1: 3.2 nM; DOTAGA-FAP-2286-ALB: 67.5 nM; BR103354: 14 nM |
| Quantified Difference | Target compound is ~2.1× more potent than FAP-IN-1; ~45× more potent than DOTAGA-FAP-2286-ALB; ~9.3× more potent than BR103354. |
| Conditions | Inhibition of SF-tagged FAP (unknown origin) expressed in Drosophila S2 cells using a fluorogenic substrate [1]. Comparator data obtained under similar enzymatic assay conditions. |
Why This Matters
For procurement in FAP‑targeted drug discovery or probe development, a 1.5 nM IC50 offers a higher starting potency window compared to many commercial FAP inhibitors, potentially reducing the need for extensive medicinal chemistry optimization.
- [1] BindingDB. BDBM50578698 (CHEMBL4871573). IC50: 1.5 nM. FAP inhibition assay. View Source
